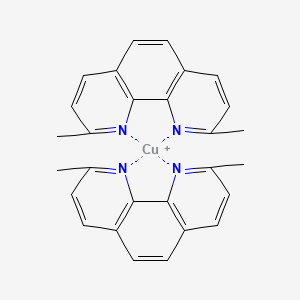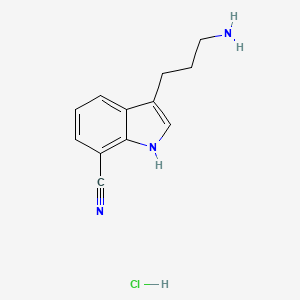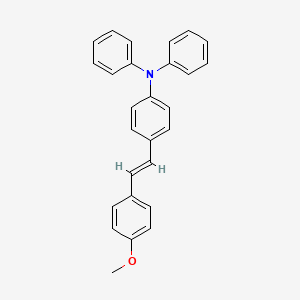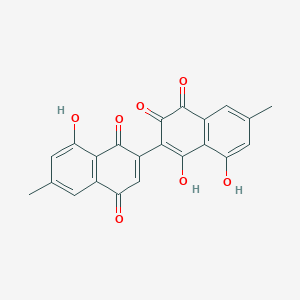
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is an organic compound with a pyridine ring substituted with an aminomethyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reductive amination of 5-hydroxymethylfurfural (HMF) using a suitable amine and a reducing agent such as sodium cyanoborohydride . Another approach involves the catalytic hydrogenation of 5-(aminomethyl)-2-furancarboxylic acid (AMFC) using a platinum catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use supported metal catalysts such as cobalt or platinum to achieve high yields and selectivity . The reaction conditions are optimized to ensure efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-methylpyridin-4-yl)methanol.
Reduction: 5-(Aminomethyl)-2-methylpyridin-4-yl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used as catalysts in various biochemical reactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development due to its ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its functional groups allow it to participate in polymerization reactions, leading to the formation of novel materials with unique properties .
Wirkmechanismus
The mechanism of action of (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Aminomethyl)-2-furanyl)methanol: Similar structure but with a furan ring instead of a pyridine ring.
(5-(Aminomethyl)-2-methylpyrimidin-4-yl)methanol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
[5-(aminomethyl)-2-methylpyridin-4-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-7(5-11)8(3-9)4-10-6/h2,4,11H,3,5,9H2,1H3 |
InChI-Schlüssel |
RRAXZHPFRQDYBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)


![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)





![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)


![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
